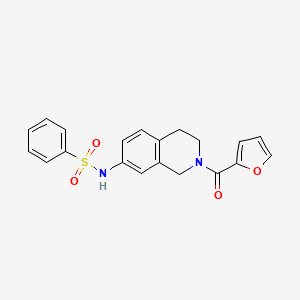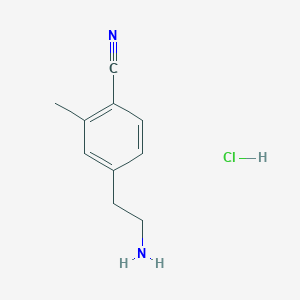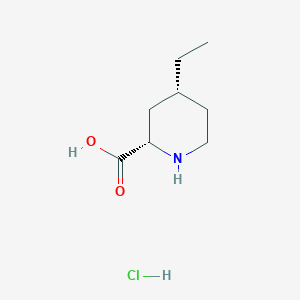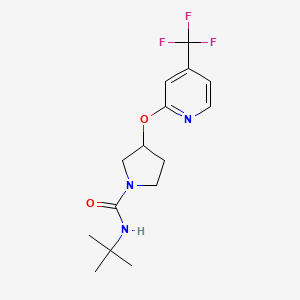
N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide, commonly referred to as BTT-3033, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
BTT-3033 acts by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the stabilization and maturation of various oncogenic proteins, making it an attractive target for cancer therapy. BTT-3033 binds to the ATP-binding site of HSP90, thereby preventing its activity and leading to the degradation of oncogenic proteins.
Biochemical and Physiological Effects:
BTT-3033 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, BTT-3033 has been found to inhibit the growth of bacteria and fungi. BTT-3033 has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTT-3033 is its high potency and specificity towards HSP90. This makes it a promising candidate for cancer therapy, as it can selectively target oncogenic proteins. However, one of the limitations of BTT-3033 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BTT-3033. One area of interest is the development of BTT-3033 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of BTT-3033 in combination with other cancer therapies to enhance its efficacy. Additionally, the use of BTT-3033 in other disease conditions, such as neurodegenerative diseases, is also an area of interest for future research.
In conclusion, BTT-3033 is a promising compound with potential therapeutic applications in cancer and other disease conditions. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its efficacy and limitations.
Synthesis Methods
The synthesis of BTT-3033 involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-(trifluoromethyl)pyridin-2-yl methanesulfonate in the presence of a base. The reaction yields BTT-3033 as a white solid with a high purity level.
Scientific Research Applications
BTT-3033 has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the field of cancer. Studies have shown that BTT-3033 has potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. BTT-3033 has also shown promising results in inhibiting tumor growth in animal models.
properties
IUPAC Name |
N-tert-butyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)20-13(22)21-7-5-11(9-21)23-12-8-10(4-6-19-12)15(16,17)18/h4,6,8,11H,5,7,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPSQLFVRJDLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)
![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)
![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)

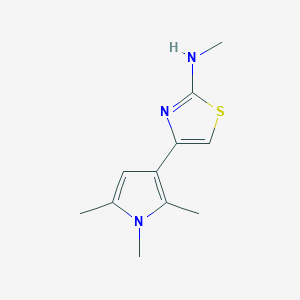
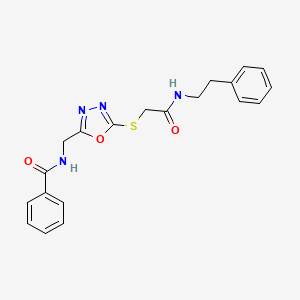
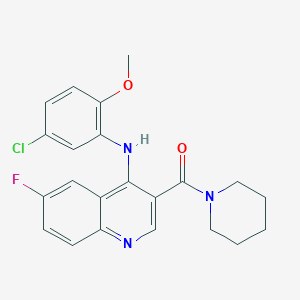
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)
